
1-(Diphenylmethylidene)-5-methyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylmethylidene)-5-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by a diphenylmethylidene group attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethylidene)-5-methyl-1H-indene typically involves the condensation of benzophenone with 5-methylindene. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzophenone, followed by dehydration to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(Diphenylmethylidene)-5-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the diphenylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or nitrated products.
科学研究应用
1-(Diphenylmethylidene)-5-methyl-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 1-(Diphenylmethylidene)-5-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(Diphenylmethylidene)-2-methyl-1H-indene
- 1-(Diphenylmethylidene)-3-methyl-1H-indene
- 1-(Diphenylmethylidene)-4-methyl-1H-indene
Comparison
Compared to its similar compounds, 1-(Diphenylmethylidene)-5-methyl-1H-indene exhibits unique properties due to the position of the methyl group on the indene ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 5-methyl derivative may have different steric and electronic effects compared to the 2-, 3-, or 4-methyl derivatives, leading to variations in their chemical and biological behavior.
属性
CAS 编号 |
54106-77-3 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-benzhydrylidene-5-methylindene |
InChI |
InChI=1S/C23H18/c1-17-12-14-21-20(16-17)13-15-22(21)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI 键 |
OFRYNDABLXVFDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
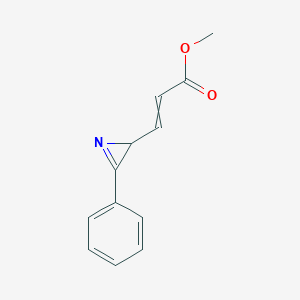
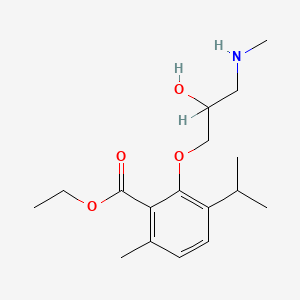
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
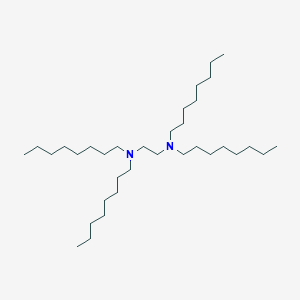
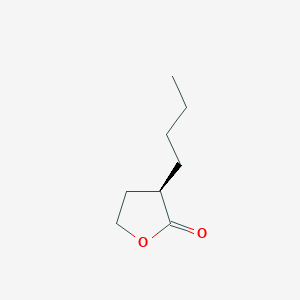
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)

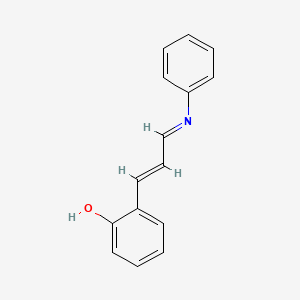
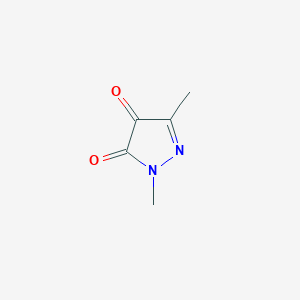
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
